molecular formula C8H6ClN B128450 2-Chlorobenzyl cyanide CAS No. 2856-63-5

2-Chlorobenzyl cyanide

Cat. No. B128450
CAS RN: 2856-63-5
M. Wt: 151.59 g/mol
InChI Key: MRDUURPIPLIGQX-UHFFFAOYSA-N
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Description

2-Chlorobenzyl cyanide is a chemical compound that is part of the chloroalkyl nitrile family. It is structurally related to various other chlorinated nitriles and has been the subject of several studies focusing on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2-chlorobenzyl cyanide has been explored in various research contexts. For instance, a modified approach for synthesizing 2,3-dichlorobenzoyl cyanide, which shares the chlorobenzyl moiety, was developed to produce a highly pure product by reacting dichlorobenzoyl chloride with cuprous cyanide without using any organic solvent . Additionally, the synthesis of 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methyl-azobenzene, which includes a chlorobenzyl component, was achieved through a diazo coupling reaction in solid phase, yielding a high purity product .

Molecular Structure Analysis

Spectral analysis and quantum chemical studies have been conducted to understand the molecular geometry of compounds similar to 2-chlorobenzyl cyanide. For example, (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone was characterized using various spectroscopic techniques and quantum chemical calculations, which provided insights into the molecule's electronic properties and structural parameters . Rotational isomerism studies on 2-chloroethyl cyanide, a related compound, revealed the existence of trans-gauche conformers in the liquid state and only the gauche-form in the solid state .

Chemical Reactions Analysis

The reactivity of chlorobenzyl compounds in chemical reactions has been investigated, particularly in the context of nucleophilic substitution (SN2) reactions. A study on the SN2 reactions between meta-chlorobenzyl para-substituted benzenesulfonates and cyanide ion revealed that the transition state of these reactions is unsymmetrical and product-like, with the structure being influenced by the nature of the leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzyl cyanides and related compounds have been deduced from various spectroscopic and analytical techniques. The infrared spectra of 2-chloroethyl cyanide provided information on the conformers and their enthalpy differences . The high purity of synthesized chlorobenzyl cyanides was confirmed using high-performance liquid chromatography (HPLC) and elemental analysis . The electronic properties and composition of related compounds were obtained using Time-Dependent Density Functional Theory (TDDFT) .

Scientific Research Applications

  • Catalysis and Chemical Synthesis : 2-Chlorobenzyl cyanide has been studied in the context of catalysis and chemical synthesis. For example, Sakakibara et al. (1988) explored the cyanation of chlorobenzene, which is catalyzed by nickel(0) complexes. This research highlights the potential of 2-Chlorobenzyl cyanide in synthetic chemistry, particularly in the formation of nitriles from chlorobenzenes (Sakakibara et al., 1988).

  • Environmental Biodegradation : The biodegradation of cyanide compounds, including derivatives like 2-Chlorobenzyl cyanide, is a significant area of research. Luque-Almagro et al. (2016) discussed the biodegradation of cyanide wastes from mining and jewelry industries, noting that certain microorganisms can use cyanide and its derivatives as a nitrogen source for growth. This indicates the potential for bioremediation of industrial wastes containing compounds like 2-Chlorobenzyl cyanide (Luque-Almagro et al., 2016).

  • Analytical Chemistry : 2-Chlorobenzyl cyanide is relevant in the development of chemical sensors. For instance, Niu et al. (2008) developed a colorimetric sensor for detecting low concentrations of cyanide in an aqueous environment. This research is indicative of the applications of 2-Chlorobenzyl cyanide in designing sensors for environmental monitoring and safety (Niu et al., 2008).

  • Environmental Remediation : In environmental science, 2-Chlorobenzyl cyanide's derivatives are studied for their role in detoxifying environments. Barakat et al. (2004) researched the use of photocatalytic degradation to remove cyanide and metal ions from water, showing the relevance of these compounds in environmental cleanup processes (Barakat et al., 2004).

Safety And Hazards

The safety data sheet for 2-Chlorobenzyl cyanide indicates that it is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic in contact with skin or if inhaled . Therefore, it is recommended to handle this compound with suitable protective equipment and to avoid dispersion of dust .

properties

IUPAC Name

2-(2-chlorophenyl)acetonitrile
Source PubChem
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InChI

InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUURPIPLIGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182773
Record name (o-Chlorophenyl)acetonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl cyanide

CAS RN

2856-63-5
Record name (2-Chlorophenyl)acetonitrile
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Record name 2-Chlorobenzyl cyanide
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Record name o-Chlorobenzyl cyanide
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Record name (o-Chlorophenyl)acetonitrile
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Record name 2-Chlorobenzyl cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
Y Huang, Q Zhu - IOP Conference Series: Materials Science and …, 2017 - iopscience.iop.org
… The preparation methods of Clopidogrel were reviewed and Clopidogrel was finally synthesized from 2-chlorobenzyl cyanide via bromination, condensation, hydrolyze, esterification, …
Number of citations: 5 iopscience.iop.org
X Ma, J Deng, J Feng, N Shanaiah, E Smiley… - Water Research, 2016 - Elsevier
… the reaction with extra chlorine led to the formation of 22 chlorinated organic compounds including benzyl cyanide (ie, phenylacetonitrile), benzyl chloride, and 2-chlorobenzyl cyanide. …
Number of citations: 31 www.sciencedirect.com
Y Sugiura, Y Tachikawa, Y Nagasawa, N Tada, A Itoh - RSC advances, 2015 - pubs.rsc.org
… Both 2-chlorobenzyl cyanide and 2,4-dichlorobenzyl cyanide provided the corresponding products in modest yields because of steric reasons (entries 7 and 8). 3,4-Dichlorobenzoyl …
Number of citations: 14 pubs.rsc.org
X Liu, JM Sotiropoulos… - European Journal of …, 2022 - Wiley Online Library
… The procedure was also compatible with 2- and 4- biphenyl acetonitriles (3 ga, 3 ha), but the reaction performed from the 2-chlorobenzyl cyanide only led to the reduction product (E-…
F Cramer, W Kampe - Journal of the American Chemical Society, 1965 - ACS Publications
In previous publications we have shown that inclusion compounds of cyclodextrins are stable in solu-tion2 and react as catalysts in some cases. 3 At that time4 5we pointed out also that …
Number of citations: 205 pubs.acs.org
YH Zhao, MTD Cronin… - Quantitative Structure …, 1998 - Wiley Online Library
Theoretical quantitative structure‐activity relationships have been established based on narcotic mechanisms of action and toxicity data to the fathead minnow, Daphnia magna and …
Number of citations: 84 onlinelibrary.wiley.com
LQ Jin, ZQ Liu, JM Xu, YG Zheng - World Journal of Microbiology and …, 2013 - Springer
… It revealed 45.8 % acid plus 31.6 % amide constituted the product when 2-chlorobenzyl cyanide was served as substrate. When the chloro- group was replaced by the hydroxyl-group, …
Number of citations: 27 link.springer.com
E Kick, R Martin, Y Xie, B Flatt, E Schweiger… - Bioorganic & Medicinal …, 2015 - Elsevier
… For the synthesis of compound 18, the 2-(2-chlorophenyl)-2-methylpropanenitrile (19, X = C(CH 3 ) 2 ) was prepared by alkylation of 2-chlorobenzyl cyanide with methyl iodide using …
Number of citations: 38 www.sciencedirect.com
Z Yao, S Jiang, L Zhang, B Gao, X He… - Protein …, 2018 - Wiley Online Library
… , (E)-hex-3-enedinitrile, 2-(2-chlorophenyl) acetonitrile, benzonitrile, 2-(1H-indol-3-yl) acetonitrile, 2-(o-tolyl) acetonitrile, 2-(4-hydroxyphenyl) acetonitrile, and 2-chlorobenzyl cyanide. …
Number of citations: 6 onlinelibrary.wiley.com
W Chang, Y Chen, S Lu, H Jiao, Y Wang, T Zheng… - Chem, 2022 - cell.com
… and 2-chlorobenzyl cyanide50 to provide corresponding products 55–58. The rich transformations of the formed boryl group and MTDG, coupled with tunable meta- or para-selectivity, …
Number of citations: 11 www.cell.com

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